6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide
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Overview
Description
JH530 is a potent methuosis inducer that suppresses the proliferation of triple-negative breast cancer cells by inducing complete intracellular vacuolization. It exhibits anti-tumor properties and is valuable for cancer research .
Preparation Methods
The synthetic routes and reaction conditions for JH530 involve the use of pyrimidinediamine derivatives. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization steps . Industrial production methods for JH530 are not widely documented, but laboratory-scale synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
JH530 undergoes various types of chemical reactions, including:
Oxidation: JH530 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced
Properties
Molecular Formula |
C22H24BrN7O2S |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
6-bromo-N-[2-methoxy-4-[(5-methylsulfanyl-2-piperazin-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29) |
InChI Key |
ZMAGFFCQJPNJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=NC=C2SC)N3CCNCC3)NC(=O)C4=NC(=CC=C4)Br |
Origin of Product |
United States |
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